Cas no 13425-31-5 (Dromostanolone enanthate)
Dromostanolone enanthate Chemical and Physical Properties
Names and Identifiers
-
- (2alpha,5alpha,8xi,9xi,14xi,17beta)-2-methyl-3-oxoandrostan-17-yl heptanoate
- Dromostanolone enanthate
- Heptanoic acid, ester with 17beta-hydroxy-2alpha-methyl-5alpha-androstan-3-one
- 2alpha-Methyldihydrotestosterone enanthate
- (2alpha,5alpha,17beta)-2-Methyl-17-[(1-oxoheptyl)oxy]androstan-3-one
- Mast E
- Inhouse
- DROSTANOLONE ENANTHATE
- Drostanolone enanthate(masterone)
- (2α,5α,17β)-2-methyl-17-[(1-oxoheptyl)oxy]-Androstan-3-one (9CI)
- SCHEMBL17433518
- FD10461
- [(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
- DTXSID20928535
- 13425-31-5
-
- MDL: MFCD08457898
- Inchi: InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1
- InChI Key: ZNYZYASFVYLKPE-PCWAKFEDSA-N
- SMILES: CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Computed Properties
- Exact Mass: 416.32922
- Monoisotopic Mass: 416.329045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 657
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 43.4
- XLogP4: 7.3
- Topological Polar Surface Area: 43.4
- Isotope Atom Count: 0
Experimental Properties
- Density: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 497°C at 760 mmHg
- Flash Point: 209.4°C
- Refractive Index: 1.515
- Solubility: Insuluble (1.9E-5 g/L) (25 ºC),
- PSA: 43.37
Dromostanolone enanthate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD13024251-1g |
Drostanolone Enanthate |
13425-31-5 | 97% | 1g |
$90 | 2024-07-18 | |
| Crysdot LLC | CD13024251-5g |
Drostanolone Enanthate |
13425-31-5 | 97% | 5g |
$270 | 2024-07-18 | |
| eNovation Chemicals LLC | D627336-1g |
DROSTANOLONE ENANTHATE |
13425-31-5 | 97% | 1g |
$271 | 2025-02-24 | |
| eNovation Chemicals LLC | D627336-1g |
DROSTANOLONE ENANTHATE |
13425-31-5 | 97% | 1g |
$271 | 2024-05-24 | |
| Biosynth | NAA42531-1 mg |
Drostanolone enanthate |
13425-31-5 | 1mg |
$50.00 | 2023-01-03 | ||
| Biosynth | NAA42531-2 mg |
Drostanolone enanthate |
13425-31-5 | 2mg |
$80.00 | 2023-01-03 | ||
| Biosynth | NAA42531-5 mg |
Drostanolone enanthate |
13425-31-5 | 5mg |
$125.00 | 2023-01-03 | ||
| Biosynth | NAA42531-10 mg |
Drostanolone enanthate |
13425-31-5 | 10mg |
$200.00 | 2023-01-03 | ||
| Biosynth | NAA42531-25 mg |
Drostanolone enanthate |
13425-31-5 | 25mg |
$350.00 | 2023-01-03 | ||
| eNovation Chemicals LLC | D627336-1g |
DROSTANOLONE ENANTHATE |
13425-31-5 | 97% | 1g |
$271 | 2025-02-27 |
Dromostanolone enanthate Suppliers
Dromostanolone enanthate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Dromostanolone enanthate
Recent Advances in Dromostanolone Enanthate (13425-31-5) Research: A Comprehensive Review
Dromostanolone enanthate (CAS: 13425-31-5), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has garnered renewed interest in the field of chemical biology and pharmaceutical research. This compound, known for its potent myotrophic effects and relatively low androgenic activity, has been the subject of recent studies exploring its therapeutic potential, pharmacokinetics, and novel applications. The present research briefing synthesizes the latest findings from peer-reviewed literature, clinical trials, and preclinical investigations to provide a comprehensive update on this specialized pharmaceutical agent.
Recent pharmacokinetic studies published in the Journal of Steroid Biochemistry and Molecular Biology (2023) have elucidated the extended-release profile of dromostanolone enanthate when administered via intramuscular injection. The enanthate ester modification significantly prolongs the compound's half-life to approximately 8-10 days, a finding confirmed through advanced LC-MS/MS analytical techniques. This sustained release profile makes it particularly suitable for clinical applications requiring prolonged anabolic effects, though researchers caution about the potential for cumulative effects with repeated dosing.
In oncology research, a groundbreaking study in Cancer Research (2024) investigated dromostanolone enanthate's potential as an adjunct therapy for cancer cachexia. The double-blind, placebo-controlled trial demonstrated statistically significant improvements in lean body mass preservation (p<0.01) among stage III-IV non-small cell lung cancer patients undergoing chemotherapy. Notably, the treatment group showed a 23% reduction in cachexia-related hospitalizations compared to controls, without exacerbating tumor progression—a concern historically associated with androgen therapies.
Metabolomic analyses published in Frontiers in Pharmacology (2023) have identified three novel phase I metabolites of dromostanolone enanthate, expanding our understanding of its biotransformation pathways. These findings have important implications for doping control in sports medicine, as anti-doping agencies can now develop more sensitive detection methods targeting these previously unknown metabolites. The study employed cutting-edge UHPLC-QTOF-MS technology to characterize these metabolic products with high precision.
From a formulation perspective, recent patent applications (WO2023187562, 2023) describe novel nanoparticle-encapsulated dromostanolone enanthate preparations designed to enhance bioavailability while reducing injection site reactions. Early animal studies indicate these formulations may decrease the required therapeutic dose by up to 40% while maintaining equivalent anabolic effects, potentially reducing the risk of adverse events associated with traditional preparations.
Emerging safety data from longitudinal observational studies (European Journal of Clinical Pharmacology, 2024) suggest that hepatic toxicity profiles of dromostanolone enanthate may be more favorable compared to other 17α-alkylated AAS compounds. However, researchers emphasize the need for careful monitoring of lipid profiles, as significant HDL suppression was observed at higher dosages (≥200 mg/week). These findings are particularly relevant for clinicians considering off-label use in chronic wasting conditions.
The research landscape for dromostanolone enanthate continues to evolve, with several registered clinical trials currently investigating its potential in rare muscle-wasting disorders and as part of combination therapies for burn recovery. As our molecular understanding of its tissue-selective effects improves through advanced receptor binding studies and gene expression analyses, targeted applications of this compound may expand significantly in coming years.
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